[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate
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Overview
Description
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a bromo-tert-butylphenoxy group, and an acetate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and bromo-tert-butylphenoxy precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of functional groups with new substituents.
Scientific Research Applications
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.
Industry: The compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A compound with antimicrobial properties used in oral care products.
Domiphen bromide: Another antimicrobial agent with applications in healthcare and hygiene products.
Palladium(II) acetate: A catalyst used in organic synthesis with a different functional profile.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-20(2,3)14-7-10-17(16(21)11-14)26-12-18(24)27-23-19(22)13-5-8-15(25-4)9-6-13/h5-11H,12H2,1-4H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAVWMHISPUQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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